Methyl 5-amino-1-(ethoxymethyl)triazole-4-carboxylate
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Description
“Methyl 5-amino-1-(ethoxymethyl)triazole-4-carboxylate” is a compound that belongs to the class of triazoles . Triazoles are nitrogenous heterocyclic moieties that contain two carbon and three nitrogen atoms in a five-membered aromatic azole chain . They are readily capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .
Synthesis Analysis
The synthesis of related 1H-1,2,3-triazole-4-carboxylic acids, including the formation of ethyl 5- (diethoxymethyl)-1- (4-ethoxyphenyl)-1H-1,2,3-triazole-4-carboxylate, has been achieved through a two-step process starting from 1-azido-4-ethoxybenzene. A series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .Molecular Structure Analysis
The molecular structures of triazole derivatives indicate the sensitivity of the N2–N1–C5 fragment of the triazole ring to substitution . Molecular conformations are influenced by several intra- and intermolecular contacts . In all structures, very extensive N–H···N/O and C–H (methyl) ···O/N net of secondary interactions is formed .Chemical Reactions Analysis
Triazole compounds can undergo various chemical reactions due to their functional groups. The triazole ring could participate in various organic reactions. Triazoles and its derivatives hold immense potential to significantly advance medicinal chemistry, offering a wide range of versatile and adaptable applications .Mechanism of Action
Triazole compounds are readily capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities . They are present as a central structural component in a number of drug classes such as antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety, and antitubercular .
Future Directions
Triazoles have received a lot of interest in several different academic and industrial studies and applications . They serve as potential components for High-Energy-Density material science applications . The therapeutic importance of triazole derivatives has prompted the synthesis and study of their antimicrobial, antioxidant, and antiviral potential .
Properties
IUPAC Name |
methyl 5-amino-1-(ethoxymethyl)triazole-4-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N4O3/c1-3-14-4-11-6(8)5(9-10-11)7(12)13-2/h3-4,8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQBMCYPTABDKPN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCN1C(=C(N=N1)C(=O)OC)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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